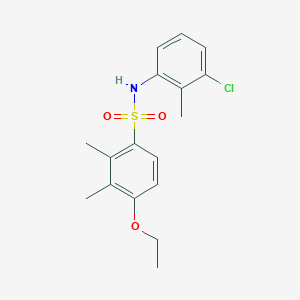

![molecular formula C24H21ClN4O3S2 B4620005 3-(1,3-benzodioxol-5-yl)-5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole](/img/structure/B4620005.png)

3-(1,3-benzodioxol-5-yl)-5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole

Overview

Description

The compound belongs to a class of chemicals that possess a rich array of biological and pharmacological activities, attributable to their complex structural features. Molecules with 1,2,4-triazole cores, for instance, are known for their antifungal, antidepressant, and anticancer properties due to their unique structural motifs (Rud, Kaplaushenko, & Kucheryavyi, 2016).

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of chloronitriles with thiosemicarbazides or thioles in the presence of bases or specific catalysts to yield the desired triazole derivatives. For instance, 3-((5-(hydroxy(phenyl)methine)-4-R-4H-1,2,4-triazole-3-yl)thio)aceto(propane, methylene-o-, m-, p-benzo)nitriles have been synthesized through such reactions, highlighting the flexibility and adaptability of triazole synthesis methodologies (Rud, Kaplaushenko, & Kucheryavyi, 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by dihedral angles and planarity that influence their biological activity and interaction with biological targets. For example, the 1,3,4-oxadiazole ring in similar compounds makes specific dihedral angles with adjacent benzene and triazole rings, affecting the compound's overall shape and reactivity (Xu et al., 2005).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, including cyclization, substitution, and condensation, which are crucial for modifying their biological activities. The choice of reactants and conditions, such as the use of phosphorus oxychloride or aromatic aldehydes, can lead to the formation of compounds with significantly different properties (Kumar & Sharma, 2017).

Scientific Research Applications

Ultrasound-Promoted Green Synthesis of Benzofuran Substituted Thiazolo[3,2-b][1,2,4]triazoles A study by Kumar and Sharma (2017) presented a highly efficient, eco-friendly, and one-pot synthesis of benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles. This method involves the reaction of 2-acetyl benzofurans and 5-mercapto-3-(4-chlorophenyl)-1,2,4triazole under ultrasonic conditions, followed by cyclization to produce 5-(benzofuran-2-yl)-2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazoles. This study highlights the application of green chemistry principles in the synthesis of complex heterocyclic compounds (Kumar & Sharma, 2017).

Solubility Thermodynamics and Partitioning Processes in Biologically Relevant Solvents Volkova, Levshin, and Perlovich (2020) synthesized a novel potential antifungal compound of the 1,2,4-triazole class and explored its solubility in various solvents. The study provided insights into the solubility thermodynamics and partitioning processes, essential for understanding the bioavailability and delivery mechanisms of pharmaceutical compounds (Volkova, Levshin, & Perlovich, 2020).

Anticancer Properties of 1,2,4-Triazole Derivatives Research by Rud, Kaplaushenko, and Kucheryavyi (2016) focused on the synthesis of new 1,2,4-triazole derivatives and their evaluation for anticancer properties. Derivatives of 1,2,4-triazole are known for their antifungal, antidepressant, and especially anticancer properties. This study contributes to the ongoing search for effective cancer treatments (Rud, Kaplaushenko, & Kucheryavyi, 2016).

properties

IUPAC Name |

4-[[5-(1,3-benzodioxol-5-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4O3S2/c25-17-6-3-15(4-7-17)23-26-18(12-33-23)13-34-24-28-27-22(29(24)11-19-2-1-9-30-19)16-5-8-20-21(10-16)32-14-31-20/h3-8,10,12,19H,1-2,9,11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXDVWVCSDHJCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=NN=C2SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)C5=CC6=C(C=C5)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide](/img/structure/B4619933.png)

![4-[5-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4619945.png)

![2-chloro-5-[({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4619954.png)

![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B4619960.png)

![4-methoxy-N-{[1-(2-methylbenzyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4619967.png)

![2-(2-chloro-4-{[1-(4-hydroxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4619975.png)

![2-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4619976.png)

![N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-4-chlorobenzamide](/img/structure/B4619983.png)

![1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4619990.png)

![2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4620006.png)

![1-(2-chlorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4620019.png)